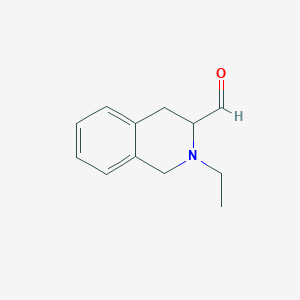
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods often involve cyclization procedures of N-(haloalkyl)aryl derivatives .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored, involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .
化学反応の分析
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the aldehyde group.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives can inhibit the PD-1/PD-L1 protein-protein interaction, thereby reinvigorating exhausted immune cells and enabling the host immune system to detect and eliminate cancer cells .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Explored as an inhibitor of the PD-1/PD-L1 pathway.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific ethyl substitution and aldehyde functional group, which confer distinct reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-6,9,12H,2,7-8H2,1H3 |
InChIキー |
WMTFENIOYRSDQP-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=CC=CC=C2CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
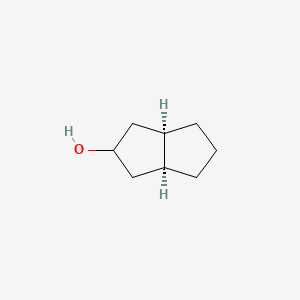

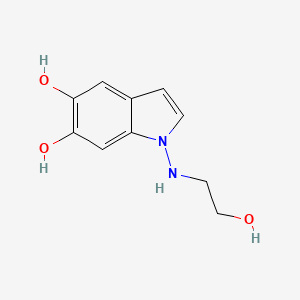
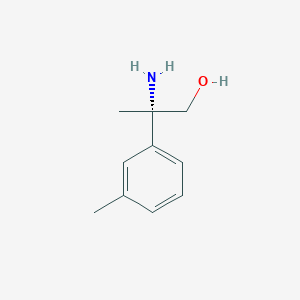

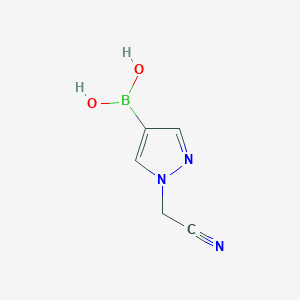

![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
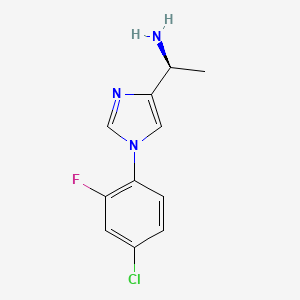
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
